Superior PKA Inhibition Potency of H-89 Over its Parent Compound H-8
H-89 demonstrates a 30-fold higher potency for inhibiting PKA compared to its parent isoquinoline derivative, H-8 [1]. This difference in biochemical potency translates directly into functional assays: in a guinea pig ureter smooth muscle contraction model, H-89 achieved comparable inhibition of the tonic response at a concentration that was 10-fold lower than that required for H-8 [2].
| Evidence Dimension | Potency ratio for PKA inhibition |
|---|---|
| Target Compound Data | H-89: Baseline potency; required 10 µM for functional effect. |
| Comparator Or Baseline | H-8: 30-fold less potent in vitro; required 100 µM for equivalent functional effect. |
| Quantified Difference | 30-fold (in vitro); 10-fold (functional concentration) |
| Conditions | Biochemical PKA assay and ex vivo guinea pig ureter tonic contraction assay. |
Why This Matters
This substantial potency difference directly impacts the required working concentration, influencing both cost per experiment and the potential for off-target effects at higher concentrations of the less potent alternative.
- [1] Wikipedia. H-89. View Source
- [2] Maggi CA, et al. Protein kinase A inhibitors selectively inhibit the tonic contraction of the guinea pig ureter to high potassium. Eur J Pharmacol. 1996;300(1-2):33-42. View Source
